molecular formula C19H22N2O4S B2994201 4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 922105-28-0

4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No. B2994201
CAS RN: 922105-28-0
M. Wt: 374.46
InChI Key: RULWNGBTESMIMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, also known as ETS, is a chemical compound that has been synthesized for various scientific research applications. This compound has been found to have potential therapeutic effects on a range of diseases, making it an important area of research in the field of medicine.

Scientific Research Applications

  • Chemical Structure and Interactions :

    • A study by Gelbrich, Haddow, & Griesser (2011) on a related compound, N-cyclohexylcarbamoyl-4-[2-(7-methoxy-4,4-dimethyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzenesulfonamide, highlights its chemical structure. This compound exhibits an intramolecular N—H⋯O=S interaction and intermolecular N—H⋯O=C hydrogen bonds, forming hydrogen-bonded chains. This information is significant for understanding the chemical behavior of similar compounds (Gelbrich et al., 2011).
  • Antitumor Potential :

    • Research on novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety, including structures similar to the queried compound, indicates significant antitumor activity. Alqasoumi et al. (2010) found that some derivatives were more potent and efficacious than the reference drug Doxorubicin in in vitro evaluations (Alqasoumi et al., 2010).
  • Antimicrobial Applications :

    • Sarvaiya, Gulati, & Patel (2019) synthesized compounds related to the queried chemical and evaluated them for antimicrobial activity against various bacteria and fungi. Their findings suggest potential applications in combating microbial infections (Sarvaiya et al., 2019).
  • Nonlinear Optical Properties :

    • Ruanwas et al. (2010) studied compounds including 2-[( E )-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substituted benzenesulfonates for their nonlinear optical absorption. These compounds have potential applications in optical limiting, highlighting the diverse applications of compounds structurally related to the queried chemical (Ruanwas et al., 2010).
  • Pharmacological Studies :

    • A study by Fukuda et al. (2010) on a similar compound, TA-0201CA, a non-peptide endothelin receptor antagonist, explored its hepatobiliary transport mechanisms. Such studies are vital for understanding the pharmacokinetics and potential therapeutic applications of related compounds (Fukuda et al., 2010).
  • Cognitive Enhancing Properties :

    • Research on SB-399885, a compound with a similar structure, by Hirst et al. (2006), found it to be a potent, selective 5-HT6 receptor antagonist with cognitive-enhancing properties in animal models. This indicates potential applications in treating cognitive deficits like Alzheimer's disease (Hirst et al., 2006).

properties

IUPAC Name

4-ethoxy-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-3-21-18-11-6-15(13-14(18)5-12-19(21)22)20-26(23,24)17-9-7-16(8-10-17)25-4-2/h6-11,13,20H,3-5,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULWNGBTESMIMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.